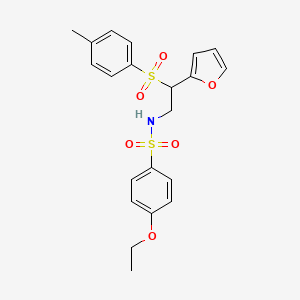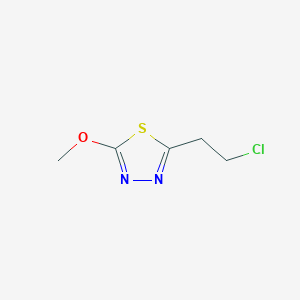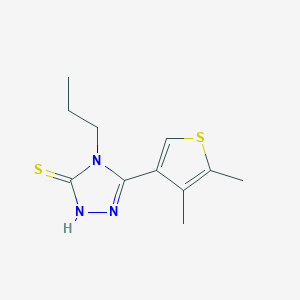
5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (DMPT) is a small molecule that has been widely studied for its potential applications in scientific research. It is an organosulfur compound with a molecular weight of 236.37 g/mol and a melting point of around 200 ˚C. DMPT has been used in a variety of biochemical and physiological applications due to its stability, solubility, and low toxicity, making it a promising candidate for lab experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Research:
The thiol group in this compound suggests potential interactions with cellular thiols, which are crucial for redox regulation and detoxification. Researchers have explored its use as a potential anticancer agent due to its ability to interfere with cancer cell growth and survival pathways. Investigating its mechanism of action and efficacy against specific cancer types remains an active area of study .
Metal Chelation and Coordination Chemistry:
The triazole-thiol moiety can act as a ligand for metal ions. Researchers have investigated its coordination behavior with transition metals, lanthanides, and actinides. Applications include metal chelation , catalysis, and the design of novel materials with tailored properties .
Organic Electronics and Optoelectronics:
The conjugated system in the molecule makes it interesting for organic electronics . Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-donating properties contribute to charge transport and energy conversion .
Antioxidant and Radical Scavenging Properties:
The thiol group confers antioxidant properties, making it relevant for combating oxidative stress. Researchers have investigated its ability to scavenge free radicals and protect cells from damage. Applications include potential therapies for neurodegenerative diseases and age-related conditions .
Corrosion Inhibition:
The compound’s thiol group can adsorb onto metal surfaces, inhibiting corrosion. Researchers have explored its effectiveness as a corrosion inhibitor for metals like iron, copper, and aluminum. Understanding its adsorption behavior and stability on metal surfaces is critical for practical applications .
Biological Probes and Imaging Agents:
The unique structure of this compound makes it a promising candidate for biological imaging . Researchers have functionalized it with fluorescent or radioactive tags to create specific probes for imaging cellular processes. Its selective binding to certain biomolecules allows visualization of biological events in real time .
These applications highlight the versatility and potential impact of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol in various scientific domains. Further research will undoubtedly uncover additional uses and refine our understanding of its properties . If you’d like more information or have any other requests, feel free to ask!
Eigenschaften
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-5-14-10(12-13-11(14)15)9-6-16-8(3)7(9)2/h6H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRREUIQXDNIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


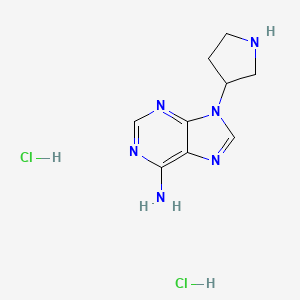

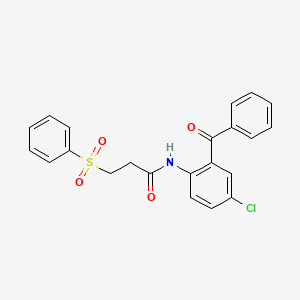

![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)
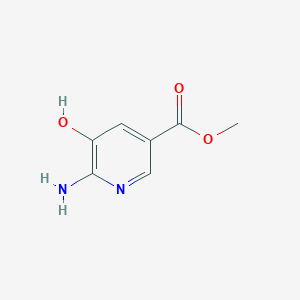

![8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2370805.png)
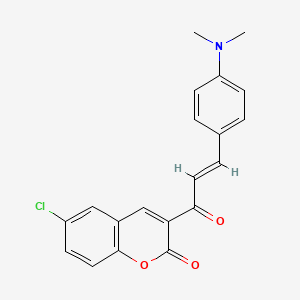
![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)
![N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2370808.png)
